

Technical Deep Dive: Spectroscopic Characterization of Sodium Arsanilate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *sodium;(4-aminophenyl)-hydroxyarsinate*
Cat. No.: *B8073758*

[Get Quote](#)

Executive Summary & Historical Context

Sodium arsanilate (Atoxyl) holds a pivotal place in the history of medicinal chemistry as the first organic arsenical drug used to treat trypanosomiasis. While its therapeutic use has largely ceased due to neurotoxicity (specifically optic nerve damage), it remains a critical reference standard in organometallic chemistry and a precursor in the synthesis of other arsenicals.

This guide provides a rigorous, self-validating framework for the structural confirmation of sodium arsanilate using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Unlike generic protocols, this document focuses on the causality of spectral features—linking electronic effects to observed signals—to ensure unambiguous identification.

Safety & Handling Protocols (Critical)

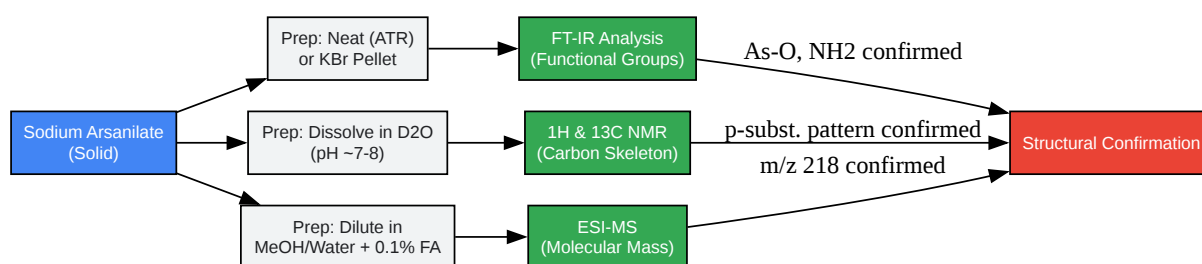
Warning: Sodium arsanilate contains arsenic.[1][2] It is toxic by ingestion and inhalation.[2]

- **Containment:** All weighing and sample preparation must occur within a certified fume hood or a glovebox.

- Waste Disposal: All NMR solvents and washings must be segregated into "Arsenic-Containing Waste" streams.[2] Do not mix with general organic solvents.[2]
- Decontamination: Surfaces should be wiped with a 10% sodium hypochlorite solution followed by water to oxidize and solubilize any residues.[2]

Integrated Analytical Workflow

The following diagram outlines the logical flow for complete structural validation.



[Click to download full resolution via product page](#)

Figure 1: Integrated workflow for the spectroscopic validation of Sodium Arsanilate.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the primary amine (

) and the arsonic acid salt moiety (

).

Experimental Protocol

- Technique: Attenuated Total Reflectance (ATR) is preferred for safety to avoid generating KBr dust.[2]
- Scan Parameters: 4000–400 cm^{-1} , 32 scans, 4 cm^{-1} resolution.[2]

Data Interpretation & Causality

The spectrum is dominated by the interplay between the amino group and the heavy arsenic atom.

Functional Group	Frequency (cm ⁻¹)	Intensity	Mechanistic Explanation
N-H Stretch	3300 – 3450	Medium, Doublet	Characteristic symmetric and asymmetric stretching of a primary aromatic amine ().[2]
C=C Aromatic	1590 – 1600	Strong	Ring breathing modes, enhanced by the polarity of the amino substituent.
N-H Bend	~1620	Medium	Scissoring vibration of the group (often overlaps with aromatic C=C).[2]
C-N Stretch	1250 – 1310	Strong	bond stretching; frequency is elevated due to resonance interaction with the ring.[2]
As=O[1][2] / As-O	800 – 900	Strong, Broad	The arsenic acid salt () exhibits distinct stretching vibrations here.[2] Unlike carboxylic acids, these bands are lower frequency due to the mass of Arsenic.

Diagnostic Check: The absence of peaks in the 800–900 cm⁻¹ region strongly suggests hydrolysis or loss of the arsenic group.

Nuclear Magnetic Resonance (NMR)

Objective: Validate the para-substitution pattern and the purity of the aromatic core.

Experimental Protocol

- Solvent: Deuterium Oxide () is the solvent of choice.[2][3] Sodium arsanilate is a salt and highly water-soluble.[1][2][4]
- Reference: Internal TMSP (Trimethylsilylpropanoic acid) at 0.00 ppm or residual HDO peak (~4.79 ppm).[2]
- Concentration: 10-15 mg in 0.6 mL

¹H NMR Analysis

The molecule possesses a

axis of symmetry, rendering the protons chemically equivalent in pairs (system).

Proton Environment	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Ortho to	6.70 – 6.90	Doublet (Hz)	2H	Upfield shift due to the strong mesomeric donating effect (+M) of the amino group, shielding these protons.[2]
Ortho to	7.40 – 7.60	Doublet (Hz)	2H	Downfield shift. [2] The arsonic acid group is electron-withdrawing (-I, -M), deshielding these protons.[2]
	N/A	Not Observed	-	In , amino protons exchange rapidly with deuterium and are typically not observed.[2]

Senior Scientist Insight: If you run this sample in DMSO-d6, the exchange is slower, and you may observe the

protons as a broad singlet around 5.5 ppm. However,

provides a cleaner baseline for salt forms.[2]

C NMR Analysis

Expected carbon signals (decoupled):

- C-N (Ipso): ~150-152 ppm (Deshielded by N).[2]
- C-As (Ipso): ~125-135 ppm (Often broad or lower intensity due to coupling with the quadrupolar As nucleus, though less broadening than with Boron).[2]
- C-meta (to N): ~131 ppm.
- C-ortho (to N): ~116 ppm.[2]

Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the arsenic content.[2]

Experimental Protocol

- Ionization: Electrospray Ionization (ESI).[2][5]
- Mode: Negative Mode () is often more sensitive for arsonic acids, detecting the anion.[2] Positive Mode () detects .[2]
- Solvent: 50:50 Methanol:Water with 0.1% Formic Acid.[2]

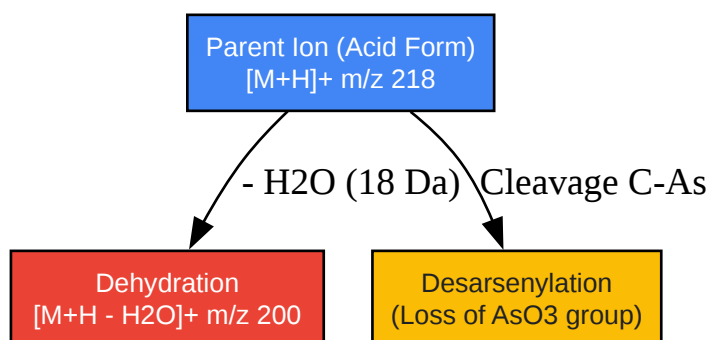
Data Interpretation

Arsenic is monoisotopic (

As, 100% abundance).[2] Unlike chlorinated or brominated compounds, you will not see an M+2 isotope pattern.[2]

Ion Mode	m/z Observed	Species	Notes
Negative ()	215.9		The free arsanilate anion.[2] This is the primary peak in negative mode.
Positive ()	218.0		The protonated free acid form ().[2]
Fragmentation	198		Loss of water from the arsonic acid group.[2]
Fragmentation	108		Loss of the arsenic moiety (group cleavage).[2]

Fragmentation Pathway Diagram:



[Click to download full resolution via product page](#)

Figure 2: Simplified ESI(+) fragmentation pathway for the protonated species.[2]

References

- PubChem.Sodium Arsanilate (Compound).[1][2] National Library of Medicine. Available at: [\[Link\]](#)[2]

- NIST Chemistry WebBook. Arsanilic Acid IR Spectrum. National Institute of Standards and Technology. [2][6] Available at: [\[Link\]](#)[2]
- SDBS. Spectral Database for Organic Compounds. [2] AIST. (Search No. 2367 for p-Arsanilic Acid). [2] [\[Link\]](#)[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Sodium Arsanilate | C₆H₇AsNNaO₃ | CID 23670523 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 2-Aminophenylarsonic acid | C₆H₈AsNO₃ | CID 73161 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [\[cif.iastate.edu\]](https://cif.iastate.edu)
- 4. SODIUM ARSANILATE | CAMEO Chemicals | NOAA [\[cameochemicals.noaa.gov\]](https://cameochemicals.noaa.gov)
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 6. O-arsanilic acid [\[webbook.nist.gov\]](https://webbook.nist.gov)
- To cite this document: BenchChem. [Technical Deep Dive: Spectroscopic Characterization of Sodium Arsanilate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8073758/docs#technical-deep-dive-spectroscopic-characterization-of-sodium-arsanilate\]](https://www.benchchem.com/product/b8073758/docs#technical-deep-dive-spectroscopic-characterization-of-sodium-arsanilate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)